Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-
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Overview
Description
Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- is a chemical compound with the molecular formula C10H12O3 It is a derivative of acetophenone, characterized by the presence of hydroxy, hydroxymethyl, and methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted benzene ring. The reaction typically uses acetyl chloride or acetic anhydride as the acylating agent, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include an inert atmosphere and a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Purification steps, including recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous or alkaline medium, CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a hydroxymethyl group.
Ethanone, 1-(2-hydroxy-5-methylphenyl)-: Similar structure but lacks the hydroxymethyl group.
Ethanone, 1-(3-hydroxyphenyl)-: Similar structure but with the hydroxyl group in a different position.
Uniqueness
Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]- is unique due to the presence of both hydroxymethyl and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
647029-22-9 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]ethanone |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(5-11)10(13)9(4-6)7(2)12/h3-4,11,13H,5H2,1-2H3 |
InChI Key |
ZHXRVXUUAHVLEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C)O)CO |
Origin of Product |
United States |
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